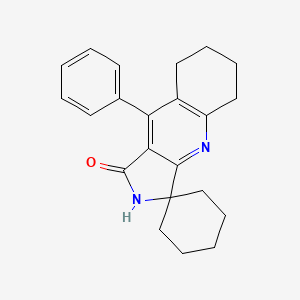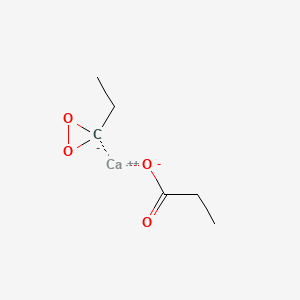
Calcium propionate, meets analytical specification of E282
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium propionate, also known as calcium propanoate, is a calcium salt of propionic acid. It is commonly used as a food preservative, particularly in baked goods, to inhibit the growth of mold and other microorganisms. This compound is recognized as safe by the World Health Organization and the Food and Agriculture Organization, and it is listed as E282 in the Codex Alimentarius .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium propionate is typically prepared by reacting propionic acid with calcium hydroxide or calcium carbonate. The reaction between these compounds produces calcium propionate and water . The general reaction is as follows: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + \text{2H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium propionate is produced by neutralizing propionic acid with calcium hydroxide. The process involves dissolving propionic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting calcium propionate is filtered, dried, and ground into a fine powder .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium propionate undergoes several types of chemical reactions, including:
Oxidation: Calcium propionate can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Calcium carbonate and carbon dioxide.
Reduction: Propionic acid.
Substitution: Various substituted propionates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium propionate has a wide range of scientific research applications, including:
Chemistry
Preservative: Used in food chemistry to extend the shelf life of baked goods by inhibiting mold growth.
Catalyst: Acts as a catalyst in certain chemical reactions.
Biology
Antimicrobial Agent: Used in microbiology to study its effects on bacterial and fungal growth.
Medicine
Treatment of Skin Diseases: Used in dermatology to treat skin conditions caused by parasitic fungi.
Industry
Wirkmechanismus
Calcium propionate exerts its effects by interfering with the ability of microorganisms, such as molds and bacteria, to reproduce. It disrupts their metabolic processes, making it difficult for them to grow and reproduce . The compound is metabolized to propionyl coenzyme A, which enters the citric acid cycle and is further metabolized to produce energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Propionate: Another salt of propionic acid, used similarly as a preservative.
Potassium Sorbate: A potassium salt used as a preservative in food and beverages.
Sodium Benzoate: A sodium salt used as a preservative in acidic foods and beverages.
Uniqueness
Calcium propionate is unique in that it does not require an acidic environment to be effective, unlike sodium benzoate. It also provides nutritional value as a source of calcium, which is beneficial for both humans and animals .
Eigenschaften
Molekularformel |
C6H10CaO4 |
|---|---|
Molekulargewicht |
186.22 g/mol |
InChI |
InChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1 |
InChI-Schlüssel |
ABBCPQPXTRPFNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[C-]1OO1.CCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


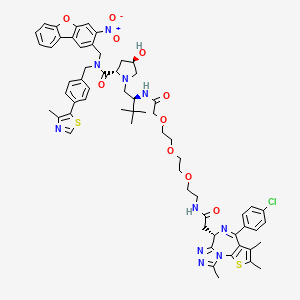
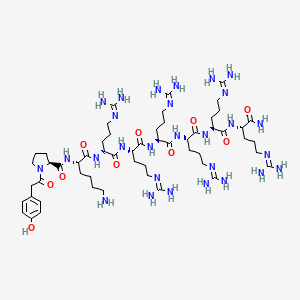

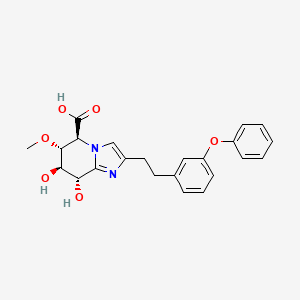
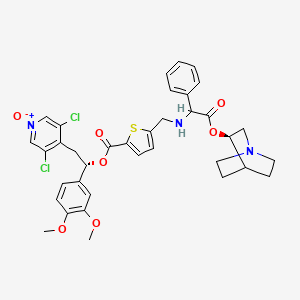
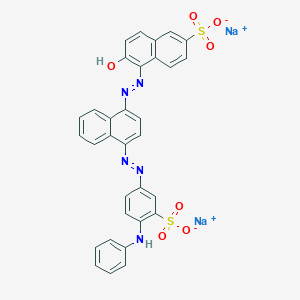
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)


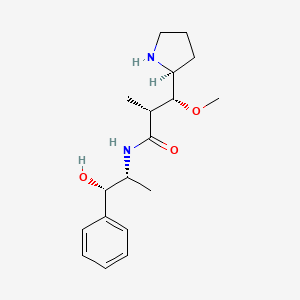
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
